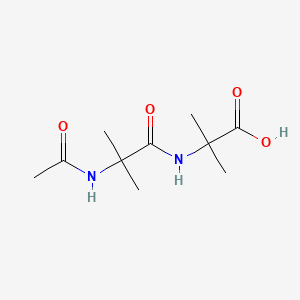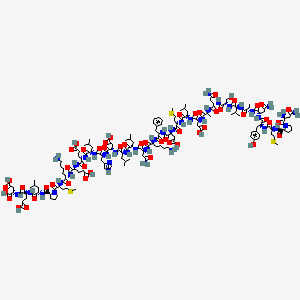![molecular formula C7H6N2O2 B568587 [1,3]Dioxolo[4,5-f][1,4]diazocine CAS No. 113492-12-9](/img/structure/B568587.png)
[1,3]Dioxolo[4,5-f][1,4]diazocine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,3]Dioxolo[4,5-f][1,4]diazocine: is a heterocyclic compound that features a fused ring system containing both oxygen and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,3]Dioxolo[4,5-f][1,4]diazocine typically involves multi-step reactions. One efficient method includes the reaction of sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100°C under neat reaction conditions . This method is advantageous due to its simplicity, broad substrate scope, and high yield of products.
Industrial Production Methods:
化学反応の分析
Types of Reactions: [1,3]Dioxolo[4,5-f][1,4]diazocine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.
科学的研究の応用
Chemistry: In chemistry, [1,3]Dioxolo[4,5-f][1,4]diazocine is used as a building block for synthesizing more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for probing biological processes.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anticonvulsant agent .
Industry: In industry, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism by which [1,3]Dioxolo[4,5-f][1,4]diazocine exerts its effects involves its interaction with specific molecular targets. For instance, in its role as an anticonvulsant, it may interact with gamma-aminobutyric acid (GABA) receptors, modulating neuronal activity and reducing seizure frequency . The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
[1,3]Dioxolo[4,5-f][1,4]diazocine: shares structural similarities with other heterocyclic compounds such as diazocines and dioxolanes.
Diazocines: These compounds also contain nitrogen atoms in their ring structure and are known for their photochromic properties.
Dioxolanes: These compounds contain oxygen atoms in their ring structure and are used in various chemical syntheses.
Uniqueness: The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and physical properties
特性
CAS番号 |
113492-12-9 |
|---|---|
分子式 |
C7H6N2O2 |
分子量 |
150.137 |
IUPAC名 |
[1,3]dioxolo[4,5-f][1,4]diazocine |
InChI |
InChI=1S/C7H6N2O2/c1-2-9-4-7-6(3-8-1)10-5-11-7/h1-4H,5H2 |
InChIキー |
GCARAXGNKRDSHN-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=NC=CN=C2 |
同義語 |
1,3-Dioxolo[4,5-f][1,4]diazocine (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


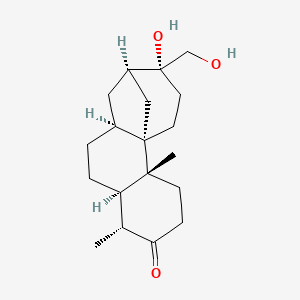
![4-Isoxazolecarboxylicacid,5-[4-(1,1-dimethylethyl)phenyl]-3-methyl-,ethylester(9CI)](/img/new.no-structure.jpg)
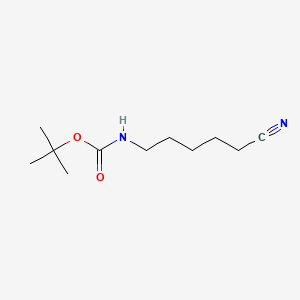
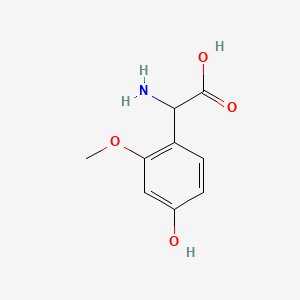
![Potassium mu-oxobis[pentachlororuthenate(IV)] hydrate](/img/structure/B568513.png)
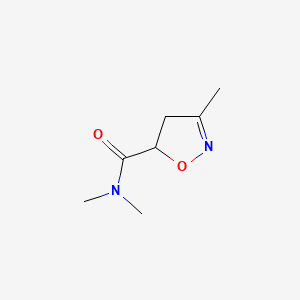
![[1,2]Oxazolo[3,4-e]pyrazolo[5,1-c][1,2,4]triazine](/img/structure/B568518.png)
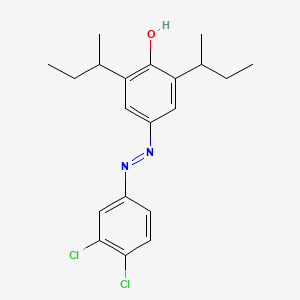
![4-Methylbicyclo[2.2.2]octane-1-carbonyl fluoride](/img/structure/B568522.png)
